2-Methyl-3-(3-methylcyclohexyl)propanal
Description
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-3-(3-methylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h8-11H,3-7H2,1-2H3 |
InChI Key |
ALTOPVKWXXMARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CC(C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 2-Methyl-3-(3-methylcyclohexyl)propanal with related aldehydes identified in the evidence:
Key Differences and Implications
Substituent Effects on Physical Properties: Cyclohexyl vs. In contrast, aromatic substituents like 3,4-methylenedioxyphenyl () introduce electron-rich moieties, which may increase reactivity in synthetic pathways . Volatility: The bulkier cyclohexyl group likely reduces volatility relative to smaller substituents (e.g., methyl or isopropyl), making the compound suitable for long-lasting fragrance formulations .
Applications: Fragrance Performance: Aromatic analogs like 2-Methyl-3-(4-tert-butyl-phenyl)propanal are explicitly used in CO₂ dry cleaning fragrances due to their stability under non-aqueous conditions . The target compound’s cyclohexyl group may offer similar stability but with distinct odor profiles (e.g., woody or musky notes). Synthetic Utility: The methylenedioxyphenyl derivative () is patented by Ube Industries for specialized synthesis, suggesting that substituent choice critically influences reactivity and yield in industrial processes .
Safety and Handling :
- While direct toxicological data for this compound are unavailable, structurally related aldehydes (e.g., 3-Hydroxy-2,2-dimethylpropanal) exhibit hazards such as eye irritation . Similar precautions—adequate ventilation, protective gloves, and eye protection—are recommended for handling the target compound .
Preparation Methods
Acetalization for Aldehyde Protection
The initial step involves protecting the aldehyde group of 3-(3-methylphenyl)propanal through acetalization. Reacting the aldehyde with ethylene glycol under acidic conditions forms a cyclic acetal, shielding the reactive carbonyl group during subsequent hydrogenation. This intermediate, typically a 1,3-dioxolane derivative, ensures the aldehyde remains intact while the aromatic ring undergoes reduction.
Catalytic Hydrogenation of the Aromatic Ring
The acetalized intermediate is subjected to hydrogenation using palladium or nickel catalysts under moderate pressure (1–5 bar) and temperatures of 50–100°C. This step reduces the benzene ring to a cyclohexane moiety, yielding the acetal-protected 3-(3-methylcyclohexyl)propanal derivative. Notably, the choice of catalyst influences the cis/trans isomer ratio of the cyclohexyl group, with heterogeneous catalysts like Pd/C favoring trans isomers due to steric hindrance.
Acidic Hydrolysis to Regenerate the Aldehyde
The final step involves hydrolyzing the acetal under acidic aqueous conditions (e.g., HCl or H2SO4) to regenerate the aldehyde functionality. This step typically achieves yields exceeding 70%, though prolonged exposure to strong acids may lead to byproduct formation.
Two-Step Synthesis from 3-(3-Methylcyclohexyl)propanoic Acid
Reduction to 3-(3-Methylcyclohexyl)propan-1-ol
Starting from 3-(3-methylcyclohexyl)propanoic acid, lithium aluminium hydride (LiAlH4) in diethyl ether reduces the carboxylic acid to the corresponding primary alcohol at 0–25°C. This exothermic reaction requires careful temperature control to avoid over-reduction. Post-reduction purification via silica gel chromatography and bulb-to-bulb distillation yields the alcohol with >98% purity and 61% isolated yield.
Oxidation to 2-Methyl-3-(3-methylcyclohexyl)propanal
The alcohol is oxidized to the target aldehyde using a biphasic system of dichloromethane and aqueous sodium hypochlorite (NaClO) catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This modern oxidation method operates at 35°C over 72 hours, achieving a 51% yield after distillation. TEMPO’s nitroxide radical selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.
Alternative Oxidation Techniques
Catalytic Vapour Phase Dehydrogenation
Industrial-scale production often employs vapour phase dehydrogenation using copper chromite catalysts at 200–250°C under reduced pressure (30 mBar). This method bypasses stoichiometric oxidants, enhancing atom economy. However, high temperatures may promote isomerization of the cyclohexyl group, altering the cis/trans ratio.
Stereochemical Outcomes and Isomer Separation
Hydrogenation and oxidation steps introduce stereochemical complexity. The cyclohexyl group’s substituents adopt axial or equatorial positions, producing cis and trans isomers. Gas chromatography and fractional distillation effectively separate these isomers, with cis isomers exhibiting stronger floral notes and trans isomers contributing woody undertones.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for 2-Methyl-3-(3-methylcyclohexyl)propanal, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a Grignard reaction or aldol condensation to form the aldehyde moiety. For example:
Grignard Approach : React 3-methylcyclohexylmagnesium bromide with methyl propanal derivatives under anhydrous conditions.
Aldol Condensation : Use a base (e.g., NaOH) to catalyze the reaction between 3-methylcyclohexanecarboxaldehyde and methyl ketones.
Q. Key Factors Influencing Yield/Purity :
- Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactivity .
- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during Grignard additions .
- Purification : Column chromatography or distillation is critical for isolating the aldehyde from byproducts like alcohols or ketones.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Grignard Reaction | 65–75 | ≥90 | Moisture sensitivity |
| Aldol Condensation | 50–60 | 85–90 | Competitive dehydration |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve sustainability?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
- Solvent Recovery Systems : Implement closed-loop distillation for tetrahydrofuran to minimize waste .
- Catalyst Screening : Test immobilized enzymes or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
Q. Table 2: Sustainability Metrics for Optimization
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 6–8 h | 30–45 min |
| Solvent Waste | 200 mL/g product | 50 mL/g product |
| Energy Consumption | High | Reduced by 60% |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography to resolve ambiguities in cyclohexyl substituent orientation .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra .
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. How does the stereochemistry of the 3-methylcyclohexyl group influence the compound’s reactivity?
Methodological Answer:
Q. What computational approaches predict environmental fate and degradation pathways?
Methodological Answer:
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives using PubChem data .
- Molecular Dynamics Simulations : Study adsorption behavior on indoor surfaces (e.g., silica) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
